Specific Scientific Field: Pharmaceutical and Medicinal Chemistry
Summary of the Application: Quinones and their derivatives, including Quinacridonequinone, play an important role in pharmaceutical and medicinal applications. They have shown biological activities against various gram-positive and negative bacteria and pathogens .
Methods of Application or Experimental Procedures: The antibacterial activities of various quinone derivatives were studied against various bacteria and pathogens.
Results or Outcomes: The antibacterial studies showed that certain quinone derivatives display strong antibacterial activity. The Minimum Inhibitory Concentration (MIC) value was calculated and found to be 200 to 400 μg/mL .
Specific Scientific Field: Chemical Engineering and Materials Science
Summary of the Application: The quinacridone pigment family, including Quinacridonequinone, is commonly employed for various colorant applications. They also act as high-effective nucleating agents with a significant effect on the process of crystallization of polyolefins .
Methods of Application or Experimental Procedures: Quinacridonequinone is added to polyolefins during the manufacturing process to act as a nucleating agent. This affects the crystallization process of the polyolefins, thus affecting most of their physical properties .
Results or Outcomes: The addition of Quinacridonequinone as a nucleating agent significantly affects the crystallization process of polyolefins. This, in turn, affects the physical properties of the polyolefins .
Specific Scientific Field: Biochemistry and Nutritional Science
Summary of the Application: Quinones, including Quinacridonequinone, are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Methods of Application or Experimental Procedures: Quinones are naturally occurring in many plants and are also synthesized for use in health supplements. They are consumed orally as part of a balanced diet or as a supplement .
Results or Outcomes: Quinones, by their antioxidant activity, improve general health conditions. They have been found to have beneficial effects on bone health and cardiovascular health .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Quinacridone pigments, including Quinacridonequinone, are widely used in automobile and industrial coatings. They are also the most common magenta printing ink .
Methods of Application or Experimental Procedures: Quinacridonequinone is used in the formulation of coatings and inks. It is mixed with other components to create the desired color and properties .
Results or Outcomes: The use of Quinacridonequinone in coatings and inks results in high-quality, durable, and vibrant colors. It is particularly valued for its excellent lightfastness .
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is a complex organic compound belonging to the class of quinacridonequinones. Its molecular formula is and it has a molecular weight of approximately 344.32 g/mol. This compound features a unique fused ring structure that contributes to its distinct chemical properties and biological activities. It is known for its vibrant coloration and is primarily used as a pigment in various applications, including paints and plastics.
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
Research indicates that 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone exhibits notable biological activities:
The synthesis of 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone typically involves multi-step organic reactions:
Various methods have been documented in patents and literature that detail specific conditions and reagents used in these syntheses .
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has several important applications:
Interaction studies involving 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone focus on its behavior in different environments:
These interactions are crucial for understanding its potential therapeutic uses and environmental behavior.
Several compounds share structural similarities with 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Quinacridone | Similar fused ring structure | Known for vibrant colors; used extensively as a pigment |
5,6-Dihydroquinolino[2,3-b]acridine-7,14-dione | Contains fewer carbonyl groups | Exhibits different biological activity profiles |
5,8-Dihydroquinolino[2,3-b]acridine-7-one | Variation in oxidation state | May show different solubility characteristics |
The uniqueness of 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone lies in its specific arrangement of functional groups which influences both its chemical reactivity and biological activity compared to these similar compounds.
Irritant